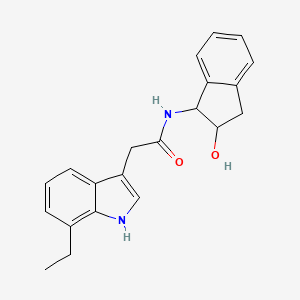
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用機序
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves the activation of the 5-HT2C receptor subtype. This activation leads to the modulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the adenylyl cyclase (AC) pathway. The net effect of this activation is the modulation of neuronal excitability and synaptic plasticity, which can have significant implications for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to regulate the expression of various genes involved in neuronal development and plasticity. Additionally, this compound has been found to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the primary advantages of using 2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments is its selectivity for the 5-HT2C receptor subtype. This selectivity allows for specific modulation of this receptor subtype, without affecting other serotonin receptor subtypes. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One of the limitations of using this compound in lab experiments is its relatively low potency compared to other 5-HT2C receptor agonists. This can limit its effectiveness in certain experiments, particularly those that require high levels of receptor activation.
将来の方向性
There are several future directions for the study of 2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide. One potential direction is the development of more potent and selective agonists for the 5-HT2C receptor subtype. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, this compound could be used to study the role of the 5-HT2C receptor subtype in various neurological disorders, such as depression, anxiety, and schizophrenia.
合成法
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves the reaction of 7-ethylindole-3-carboxylic acid with 2-hydroxy-2,3-dihydroindene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product.
科学的研究の応用
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has been found to have various scientific research applications. One of the primary applications is in the field of neuroscience, where it is used to study the role of serotonin receptors in the brain. This compound has been shown to selectively activate the 5-HT2C receptor subtype, which is involved in the regulation of mood, appetite, and sleep. It has also been used to study the effects of serotonin on neuronal excitability and synaptic plasticity.
特性
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-13-7-5-9-17-15(12-22-20(13)17)11-19(25)23-21-16-8-4-3-6-14(16)10-18(21)24/h3-9,12,18,21-22,24H,2,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSGOTBIZMHFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

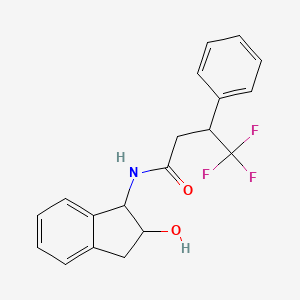
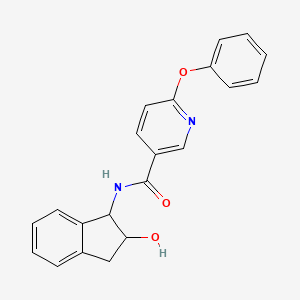
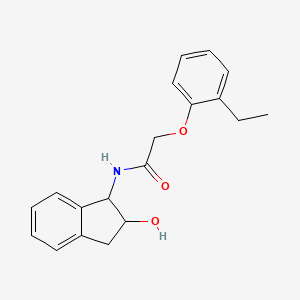
![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)
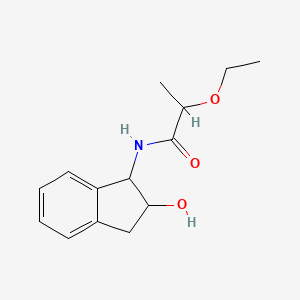
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)
![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
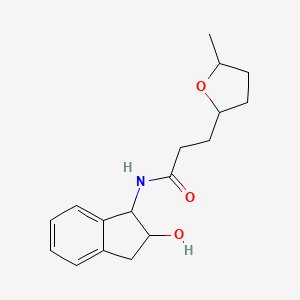
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6640684.png)
![6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640689.png)
![5-tert-butyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6640693.png)
![5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640696.png)